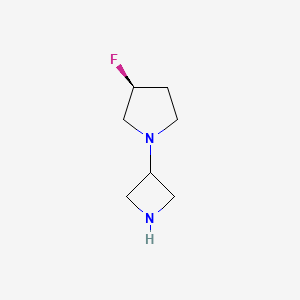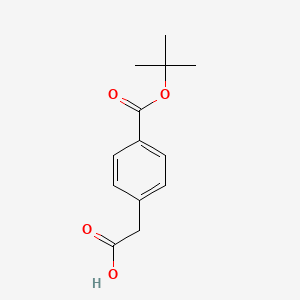
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid
Vue d'ensemble
Description
“2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular structure of “2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid” is characterized by the presence of a phenyl ring, a carboxylic acid group, and a tert-butoxycarbonyl group . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Applications De Recherche Scientifique
Synthesis and Characterization
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid has been utilized in the synthesis of various compounds. For instance, it has been used in the preparation of NCA-AG using a variation of the Leuchs method, with characterization involving NMR, UV, FTIR, and ESMS techniques (Salamula, Bredenkamp, Bezuidenhout, & Nadiye-Tabbiruka, 2015). Additionally, it played a role in the synthesis of benzothiazolyl thioesters, with optimized conditions leading to high yields (Wang Yu-huan, 2009).
Solid-Phase Peptide Synthesis
This compound has been used in the solid-phase synthesis of peptides. N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a derivative, was synthesized and found suitable as a handle in solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 2009).
Photophysical Properties
It has been involved in studies of photophysical properties. For example, derivatives of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester were synthesized to study their photophysical properties in different solvents (Guzow, Zielińska, Mazurkiewicz, Karolczak, & Wiczk, 2005).
Novel Reagent Development
1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and aromatic carboxylic acids was developed using this compound (Saito, Ouchi, & Takahata, 2006).
Optimization of Chemical Processes
It has been employed in optimizing chemical processes, such as the photo-electro/Persulfate/nZVI process for degrading chlorophenoxy acids herbicides, contributing significantly to environmental protection (Mehralipour & Kermani, 2021).
Radical-Mediated Reactions
Metal-free synthesis of trans-diamines from cycloalkenes via a radical mechanism using phenylhydrazine and azodicarboxylates was achieved, showcasing the versatility of this compound (Zhu, Chen, & Loh, 2013).
Safety And Hazards
The compound should be handled with care to avoid inhalation, swallowing, or skin contact. It should not come into contact with eyes. Operations should be carried out in a well-ventilated area to avoid dust and steam . It is also classified as hazardous according to the 2012 OSHA Hazard Communication Standard .
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-9(5-7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWJCSOPVLRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

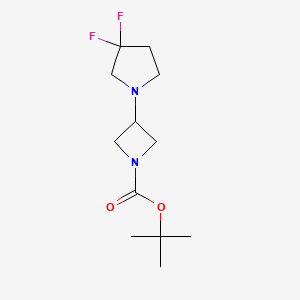
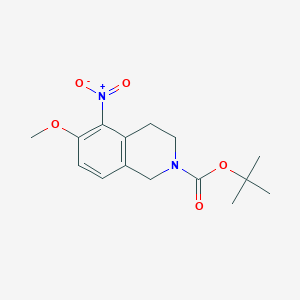
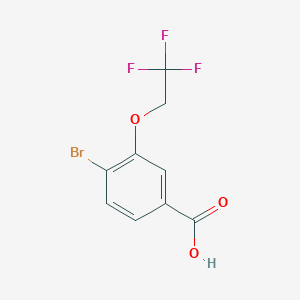
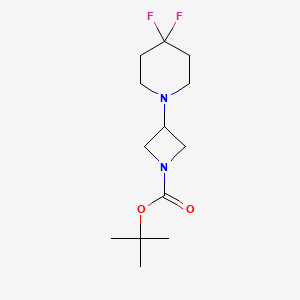
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
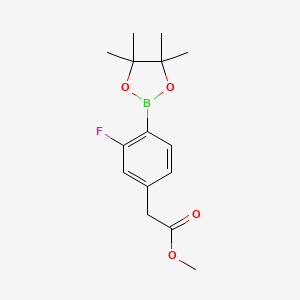
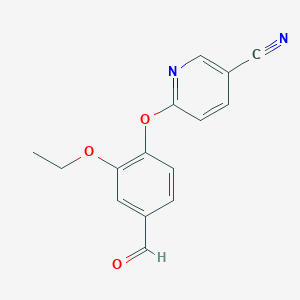
![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
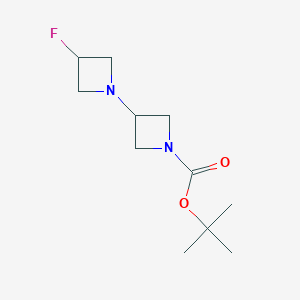
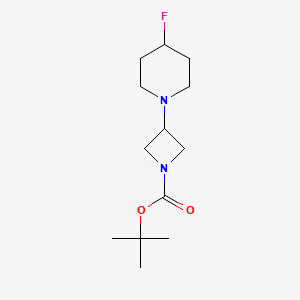
![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)
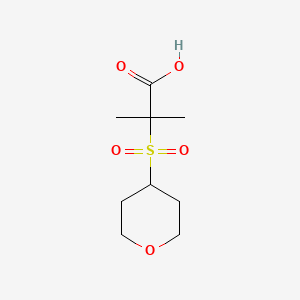
![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)
